molecular formula C19H24N4O B5540797 N'-[4-(dipropylamino)benzylidene]nicotinohydrazide

N'-[4-(dipropylamino)benzylidene]nicotinohydrazide

Cat. No.: B5540797
M. Wt: 324.4 g/mol
InChI Key: MMZVVRORJGIACS-KGENOOAVSA-N
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Description

N'-[4-(dipropylamino)benzylidene]nicotinohydrazide is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.19501140 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

N'-[4-(dipropylamino)benzylidene]nicotinohydrazide and its derivatives have been studied for their crystal structures. For instance, the crystal structure of oryzalin, a compound with similar dipropylamino substituents, has been analyzed, revealing details about the dihedral angles between the benzene ring and the nitro groups, as well as the orientation of the propyl arms (Kang, Kim, Jeon, & Kim, 2015).

Synthesis and Biological Activity

There has been research into the synthesis and biological activity of related compounds. A study on the coupling reaction of benzoic acid and nicotinic acid hydrazides with N-protected L-amino acids, leading to the creation of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, showed potential antimicrobial activity (Khattab, 2005).

Dynamin GTPase Inhibition and Cancer Research

A significant application of N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide (DBHA), a close derivative, is its role as a dynamin GTPase inhibitor. This compound has been found to suppress cancer cell migration and invasion by inhibiting actin polymerization, making it a potential candidate for anti-cancer drugs (Yamada et al., 2014).

Chemical Genetics and Apoptosis Induction

The compound has also been investigated in the context of chemical genetics for the discovery of apoptosis inducers. This approach is used to discover new drugs and signaling pathways. N-phenyl nicotinamides, similar in structure, have been identified for their apoptosis-inducing activities, which is crucial in cancer research (Cai, Drewe, & Kasibhatla, 2006).

Antimicrobial Activity

Research on similar compounds, such as pyrazole integrated 1,3,4-oxadiazoles, has shown significant antimicrobial activity. These studies involve the synthesis of new compounds and their subsequent testing against various microorganisms (Ningaiah et al., 2014).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction of these compounds with biological targets. This approach has been used to predict the binding to therapeutic targets, providing insights into potential applications in treating various diseases, such as neurodegenerative disorders (Avram et al., 2021).

Anticonvulsant Properties

A series of aryl acid hydrazones of substituted aromatic acid hydrazides, including those derived from nicotinic acid hydrazide, have shown promising anticonvulsant activity. This research is critical in developing new pharmacophores for anticonvulsant drugs (Sinha et al., 2011).

Safety and Hazards

The safety and hazards associated with “N’-[4-(dipropylamino)benzylidene]nicotinohydrazide” are not specifically mentioned in the sources I found .

Properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-3-12-23(13-4-2)18-9-7-16(8-10-18)14-21-22-19(24)17-6-5-11-20-15-17/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZVVRORJGIACS-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.